
2,3,5-Tribromo-1-benzofuran
Overview
Description
2,3,5-Tribromo-1-benzofuran is a brominated derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. Benzofuran derivatives are widely recognized for their antimicrobial, anticancer, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Tribromo-1-benzofuran typically involves the bromination of benzofuran. One common method is the electrophilic aromatic substitution reaction, where benzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 3, and 5 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Tribromo-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated benzofuran derivatives.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of benzofuran-2,3,5-trione.
Reduction: Formation of 2,3-dibromo-1-benzofuran or 2-bromo-1-benzofuran.
Substitution: Formation of 2,3,5-triazido-1-benzofuran or 2,3,5-trithio-1-benzofuran.
Scientific Research Applications
Chemical Applications
1.1 Building Block for Synthesis
2,3,5-Tribromo-1-benzofuran serves as a crucial building block in organic synthesis. It is utilized to create more complex organic molecules through various coupling reactions. For instance, studies have demonstrated its use in regio- and chemoselective cross-coupling reactions with other brominated compounds, leading to high yields of diverse benzofuran derivatives .
1.2 Specialty Chemicals Production
In industrial chemistry, this compound is employed for synthesizing specialty chemicals that possess unique properties due to the presence of bromine atoms. The bromination enhances the reactivity of the benzofuran ring, making it suitable for further functionalization.
Biological Applications
2.1 Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activities. Its brominated structure enhances its interaction with biological targets, potentially inhibiting the growth of various pathogens. For example, derivatives of benzofuran have been shown to act against Mycobacterium species, which are responsible for tuberculosis .
2.2 Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have highlighted its potential as a lead compound for developing new therapeutic agents targeting cancer cells. The mechanism involves disrupting essential biological pathways by interacting with cellular enzymes and receptors .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,3,5-Tribromo-1-benzofuran involves its interaction with biological molecules. The bromine atoms enhance the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial or anticancer effects by disrupting essential biological pathways .
Comparison with Similar Compounds
- 2,3,4-Tribromo-1-benzofuran
- 2,3,6-Tribromo-1-benzofuran
- 2,4,5-Tribromo-1-benzofuran
Comparison: 2,3,5-Tribromo-1-benzofuran is unique due to the specific positioning of bromine atoms, which influences its reactivity and biological activity. Compared to other tribromo derivatives, it may exhibit different selectivity and potency in various applications .
Biological Activity
Overview
2,3,5-Tribromo-1-benzofuran is a brominated derivative of benzofuran, which is known for its diverse biological activities. This compound has garnered attention in scientific research due to its potential antimicrobial and anticancer properties attributed to its unique brominated structure. The following sections will delve into the biological activities, mechanisms of action, and relevant studies surrounding this compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its structure allows for strong interactions with various biological molecules, potentially leading to the inhibition of microbial growth. A study highlighted that benzofuran derivatives generally possess antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | TBD | S. aureus |
Benzofuran derivative 1 | 8 | E. coli |
Benzofuran derivative 2 | 2 | M. tuberculosis |
Anticancer Properties
The anticancer potential of this compound has also been explored. Its mechanism likely involves the disruption of essential cellular pathways through enzyme inhibition. For instance, brominated compounds have been shown to inhibit cancer cell proliferation in various cancer lines by inducing apoptosis or cell cycle arrest .
Case Study: In Vitro Evaluation
In a notable study, various benzofuran derivatives were tested against cancer cell lines such as HeLa and MCF-7. The results demonstrated that compounds with bromine substitutions exhibited enhanced cytotoxicity compared to their non-brominated counterparts. The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics .
The biological activity of this compound can be attributed to its ability to interact with biological receptors and enzymes. The presence of bromine atoms enhances the compound's electrophilicity, allowing it to form stable complexes with nucleophilic sites on proteins and nucleic acids. This interaction can lead to:
- Enzyme Inhibition : Compounds like this compound can inhibit enzymes critical for microbial survival and cancer cell proliferation.
- Disruption of Cellular Pathways : By interfering with signaling pathways involved in cell growth and apoptosis.
Recent Studies
Recent investigations into the biological activities of this compound have revealed promising results:
- Antimicrobial Activity : A study reported that various brominated benzofurans exhibited MIC values significantly lower than non-brominated analogs against multiple pathogens .
- Anticancer Activity : Another study demonstrated that this compound could induce apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
- Inhibitory Effects on Enzymes : Research has shown that this compound effectively inhibits key enzymes involved in metabolic pathways related to diabetes and cancer .
Properties
IUPAC Name |
2,3,5-tribromo-1-benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br3O/c9-4-1-2-6-5(3-4)7(10)8(11)12-6/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKBYKVOXLZPHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(O2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.